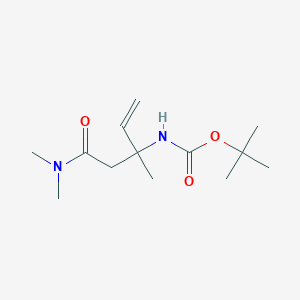

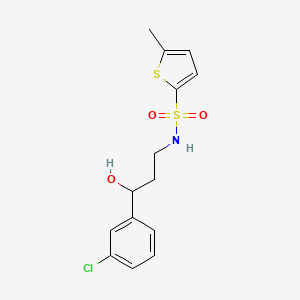

![molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3](/img/structure/B2646185.png)

1,7-Dioxaspiro[4.4]non-2-en-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Applications De Recherche Scientifique

Pheromone Activity

Research into dioxaspiro compounds, such as 1,7-Dioxaspiro[5.5]undecane, has shown significant applications in understanding pheromone activity, specifically within agricultural pest management. These compounds have been identified as major components of the female sex attractant pheromone blend for certain species, like the olive fruit fly, demonstrating sex-specific activity that could be leveraged for pest control strategies (Haniotakis et al., 1986).

Solid-Phase Synthesis

Dioxaspiro compounds have also been applied in the synthesis of oligonucleotides, showing their utility in solid-phase synthesis techniques. For example, 1,6-Dioxaspiro[4.4]nonane-2,7-dione reacted readily with alcohols to facilitate the synthesis of oligonucleotides, indicating potential applications in molecular biology and genetic engineering (Leisvuori et al., 2008).

Antimalarial Activity

Significant antimalarial activity has been observed in medium-sized tetraoxacycloalkanes, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane, which demonstrated potential as inexpensive and potent antimalarial drugs. This suggests that dioxaspiro compounds could play a crucial role in the development of new therapeutic agents against malaria (Kim et al., 2001).

Anticonvulsant Activity

Dioxaspiro compounds have been studied for their anticonvulsant activity, with specific analogs showing protective effects against electroshock-induced seizures. This research points to the potential for developing new anticonvulsant medications leveraging the structural properties of dioxaspiro compounds (Farrar et al., 1993).

Novel Drug Synthesis

The versatility of dioxaspiro compounds extends to the synthesis of novel drugs, such as the modular synthesis toward cephalotaxine, highlighting the potential for creating a variety of pharmacologically active molecules (Huang et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .

Propriétés

IUPAC Name |

1,7-dioxaspiro[4.4]non-2-en-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVWSDYFTYKLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12C(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

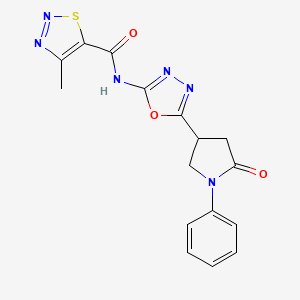

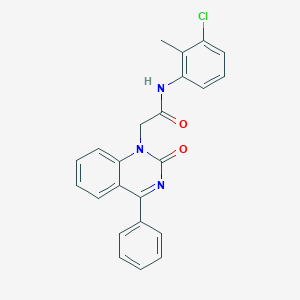

![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

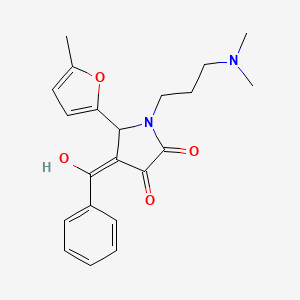

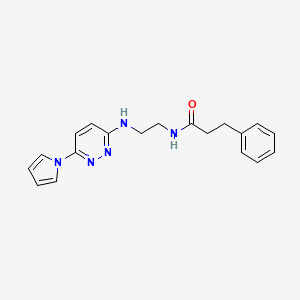

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)

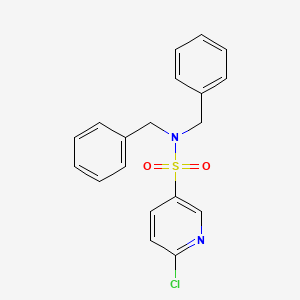

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)

![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)